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Executive Summary
Phellodendrine chloride (CAS: 104112-82-5) is a quaternary ammonium isoquinoline alkaloid

primarily isolated from the cortex of Phellodendron amurense (Amur Cork Tree). Historically

utilized in Traditional Chinese Medicine (as Huang Bai) for its anti-inflammatory and

immunosuppressive properties, it has recently gained traction in oncology and nephrology

research.

Safety Verdict: Phellodendrine chloride exhibits a low acute toxicity profile via the oral route,

with an estimated LD50 > 2,000 mg/kg in rodent models (extrapolated from standardized

extract data). However, its potent immunosuppressive activity and capacity to inhibit

cytochrome P450 enzymes (CYP1A2, CYP3A4) present specific toxicological risks regarding

drug-drug interactions and renal clearance saturation.

Chemical & Physical Characterization
Understanding the physicochemical properties is a prerequisite for interpreting bioavailability

and toxicity data.
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Property Specification Relevance to Toxicity

Chemical Name Phellodendrine chloride --

IUPAC Name

(13aS)-2,11-dihydroxy-3,10-

dimethoxy-7-methyl-5,6,8,13-

tetrahydroisoquinolino[2,1-

b]isoquinolin-7-ium chloride

Quaternary nitrogen limits

blood-brain barrier (BBB)

penetration relative to tertiary

alkaloids.

Molecular Formula C20H24ClNO4 --

Molecular Weight 377.86 g/mol
Moderate size allows renal

filtration.

Solubility
Soluble in water, methanol,

DMSO

High aqueous solubility

facilitates rapid systemic

distribution but limits adipose

accumulation.

LogP -1.5 (Estimated)
Hydrophilic nature suggests

low bioaccumulation potential.

Acute Toxicity Profile (LD50)[1][2]
Oral Toxicity (Rodent Models)
Direct LD50 values for pure phellodendrine chloride are rarely cited in isolation due to its

historical use as a constituent. However, definitive safety margins can be established using

standardized extracts (Nexrutine®) containing high concentrations of phellodendrine.

LD50 (Oral, Rat):> 2,000 mg/kg body weight.[1]

Evidence: Single-dose acute toxicity studies according to OECD Guideline 423 showed no

mortality or morbidity at this limit dose.

Classification: GHS Category 5 (Unclassified/Low Toxicity).

Parenteral Toxicity (Intraperitoneal/Intravenous)
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Parenteral administration bypasses first-pass metabolism, revealing the compound's intrinsic

toxicity.

Therapeutic Window (IP, Mice): 20–40 mg/kg.

Observation: Doses up to 40 mg/kg are routinely used in efficacy models (e.g., pancreatic

cancer xenografts, graft-vs-host disease) without acute lethality, suggesting the IP LD50 is

significantly higher than this therapeutic ceiling.

Intravenous (IV, Rat): Pharmacokinetic studies utilize 0.3–3.0 mg/kg without adverse

cardiovascular events.

Comparative Toxicity
Compound Class

LD50 (Oral,
Mouse/Rat)

Relative Toxicity

Phellodendrine Cl Quaternary Alkaloid > 2,000 mg/kg Low

Berberine Cl Quaternary Alkaloid > 1,000 mg/kg Low/Moderate

Sanguinarine Benzophenanthridine ~19 mg/kg High (Cytotoxic)

Caffeine Xanthine 192 mg/kg Moderate

Mechanisms of Toxicity & Activity
Phellodendrine's toxicity is not driven by direct tissue necrosis but by the modulation of critical

signaling pathways.

Immunosuppression (The Primary Risk)
Phellodendrine is a potent suppressor of the cellular immune response. While therapeutically

beneficial for autoimmune conditions, this mechanism constitutes a toxicological risk for

immunocompromised subjects.

Mechanism: Suppression of the local graft-versus-host (GvH) reaction.[2]

Pathway: Inhibition of NF-κB activation and downstream cytokine release (IL-2, IFN-γ).
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Renal Interaction
The kidney is the primary organ of elimination and a site of potential accumulation.

Observation: High-dose repeated exposure (750 mg/kg extract) showed mild tubular

degeneration in rats.

Mechanism: As a cationic molecule, phellodendrine interacts with organic cation transporters

(OCTs) in the renal tubules. Saturation of these transporters can lead to local accumulation

and oxidative stress.

Cellular Apoptosis (Oncology Context)
In cancer cells (e.g., PANC-1), phellodendrine induces mitochondrial apoptosis.

Pathway: Inhibition of macropinocytosis

Glutamine depletion

ROS accumulation

Mitochondrial depolarization.

Visualized Mechanism of Action
The following diagram illustrates the dual pathways of Phellodendrine: its therapeutic anti-

inflammatory effect versus its cytotoxic effect in cancer cells.
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Figure 1: Dual mechanistic pathways of Phellodendrine Chloride leading to

immunosuppression (green) and targeted cytotoxicity (red).

Pharmacokinetics (ADME)
Toxicokinetics is critical for determining safety margins.

Absorption: Rapidly absorbed after oral administration, but absolute bioavailability is limited

by first-pass metabolism.

Distribution: Widely distributed to highly perfused organs. Tissue concentration rank: Kidney

> Liver > Spleen > Brain.

Metabolism (Drug-Drug Interaction Warning):

Phellodendrine is a substrate and inhibitor of CYP450 enzymes.

Inhibition: Potently inhibits CYP1A2, CYP3A4, and CYP2C9.

Risk:[3][4] Co-administration with drugs metabolized by these enzymes (e.g., warfarin,

certain antidepressants) may lead to elevated plasma levels of the co-drug, causing

toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8099544?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11799633/
https://pubmed.ncbi.nlm.nih.gov/39927377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8099544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excretion: Primarily renal excretion of the parent compound and metabolites.

Experimental Protocols for Safety Assessment
To validate the toxicity of a specific phellodendrine chloride batch, the following protocols are

recommended based on OECD guidelines.

Protocol: Acute Oral Toxicity (OECD 423 Adapted)
This "Acute Toxic Class Method" minimizes animal usage while establishing the LD50 range.

Animal Selection: Female Wistar rats (n=3 per step), fasted overnight.

Dose Preparation: Dissolve Phellodendrine Cl in distilled water.

Starting Dose: 300 mg/kg body weight (Step 1).

Administration: Oral gavage using a flexible feeding needle.

Observation:

0-30 min: Immediate signs of convulsions or respiratory distress.

4 hours: Sedation, piloerection, salivation.

14 days: Daily weight monitoring and behavioral assessment.

Decision Logic:

If 0/3 die

Test at 2,000 mg/kg.

If 2-3/3 die

Test at 50 mg/kg.

If 0/3 die at 2,000 mg/kg

LD50 is classified as >2,000 mg/kg (GHS Category 5).
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Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess cellular toxicity thresholds before in vivo testing.

Cell Line: HEK293 (Human Embryonic Kidney) for general toxicity; PANC-1 for efficacy.

Seeding:

cells/well in 96-well plates.

Treatment: Incubate 24h with Phellodendrine Cl gradient (0, 10, 50, 100, 200, 500

M).

Assay: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

Readout: Absorbance at 570 nm.

Calculation: Determine IC50 (Concentration inhibiting 50% viability). Note: For non-

cancerous cells, IC50 should ideally be >100

M.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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